molecular formula C11H14BrNO B1454013 N-(2-bromo-5-methoxybenzyl)cyclopropanamine CAS No. 1094755-37-9

N-(2-bromo-5-methoxybenzyl)cyclopropanamine

Cat. No.: B1454013
CAS No.: 1094755-37-9
M. Wt: 256.14 g/mol
InChI Key: CQYCGEPAJBICEV-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methoxybenzyl)cyclopropanamine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. This synthetic small molecule features a bromo- and methoxy-substituted benzyl group linked to a cyclopropanamine moiety. The bromine atom at the 2-position of the benzene ring can serve as a versatile handle for further synthetic modifications via cross-coupling reactions, making this compound a potential valuable building block or intermediate in the development of novel molecular entities. Researchers are exploring its utility in constructing more complex structures for biological screening. The cyclopropylamine group is a common pharmacophore found in compounds with various biological activities, and its incorporation is often studied to influence the molecule's metabolic stability and binding affinity. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-10-4-5-11(12)8(6-10)7-13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYCGEPAJBICEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-bromo-5-methoxybenzyl Precursors

The key intermediate, 2-bromo-5-methoxybenzyl derivatives, can be prepared via selective bromination of methoxy-substituted aromatic compounds or via functional group transformations starting from methoxybenzoic acid derivatives.

Bromination of m-Methoxybenzoic Acid to 2-Bromo-5-methoxybenzoic Acid

  • Method: Bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent (e.g., chloroform) using bromination reagents such as N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine.
  • Catalysts/Initiators: Red phosphorus as bromination initiator, potassium bromide or potassium bromate as co-catalysts, and sulfuric acid as an acid catalyst.
  • Conditions: Reaction temperature controlled between -10 °C to 80 °C, typically around 25-30 °C for 3 hours.
  • Workup: Quenching in ice water, solvent recovery under reduced pressure, filtration, and recrystallization in alcohol solvents (methanol, ethanol, or isopropanol).
  • Yield and Purity: High yields (~92.7-92.8%) and purity (~99.2-99.5%) achieved.

This method is well-documented in a patent describing optimized bromination conditions with detailed reagent ratios and reaction parameters (Table 1).

Parameter Range/Value Notes
Solvent Chloroform Halogenated hydrocarbon solvent
Bromination Reagents NBS, dibromohydantoin, Br2 Various brominating agents
Initiator Red phosphorus 0.01-0.02 molar ratio
Co-catalyst KBr, KBrO3 0.01-0.02 molar ratio
Acid Catalyst Concentrated H2SO4 0.5-5 mass ratio
Temperature 25-30 °C Controlled during reaction
Reaction Time 3 hours Monitored by HPLC
Yield 92.7-92.8% High efficiency
Purity 99.2-99.5% High purity product

Table 1: Optimized bromination conditions for 2-bromo-5-methoxybenzoic acid synthesis

Formation of N-(2-bromo-5-methoxybenzyl)cyclopropanamine

The next step involves coupling the 2-bromo-5-methoxybenzyl intermediate with cyclopropanamine to form the target amine. Although direct literature on this exact compound is limited, related synthetic strategies can be inferred from analogous alkylation and amination reactions.

Alkylation of Cyclopropanamine with 2-Bromo-5-methoxybenzyl Bromide

  • Preparation of 2-bromo-5-methoxybenzyl bromide: Typically synthesized by bromination of 2-bromo-5-methoxybenzyl alcohol or direct bromomethylation of 2-bromo-5-methoxytoluene derivatives.
  • Reaction: Nucleophilic substitution (SN2) of cyclopropanamine on the benzyl bromide.
  • Conditions: Conducted in polar aprotic solvents (e.g., THF, DMF) under inert atmosphere, often with base to neutralize HBr formed.
  • Yield: Dependent on conditions, but generally high yields are achievable with controlled temperature and stoichiometry.

Alternative Routes via Reductive Amination

  • Method: Condensation of 2-bromo-5-methoxybenzaldehyde with cyclopropanamine followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to yield the secondary amine.
  • Advantages: Avoids direct handling of benzyl halides, potentially milder conditions.
  • Considerations: Requires preparation of 2-bromo-5-methoxybenzaldehyde from the corresponding brominated aromatic precursor.

Representative Synthetic Scheme (Inferred)

  • Bromination Step:

    m-Methoxybenzoic acid → 2-bromo-5-methoxybenzoic acid (via bromination with NBS, red phosphorus, KBr, H2SO4)

  • Conversion to Benzyl Bromide:

    2-bromo-5-methoxybenzoic acid → 2-bromo-5-methoxybenzyl bromide (via reduction to alcohol then bromination or direct bromomethylation)

  • Nucleophilic Substitution:

    2-bromo-5-methoxybenzyl bromide + cyclopropanamine → this compound

Analytical and Purification Techniques

  • Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
  • Purification: Recrystallization from alcohol solvents (methanol, isopropanol) or chromatographic methods.
  • Characterization: Mass spectrometry (EI-MS, HRMS), NMR spectroscopy, and melting point determination confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Bromination of m-methoxybenzoic acid NBS, red phosphorus, KBr, H2SO4, chloroform, 25-30 °C, 3 h 92.7-92.8 High purity 2-bromo-5-methoxybenzoic acid
Conversion to benzyl bromide Reduction + bromination or bromomethylation Variable Intermediate for amination
Amination with cyclopropanamine SN2 reaction in THF/DMF, base, inert atmosphere High Forms target this compound
Alternative reductive amination 2-bromo-5-methoxybenzaldehyde + cyclopropanamine + NaBH4 High Milder conditions, avoids benzyl halide

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-methoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-bromo-5-methoxybenzyl)cyclopropanamine has a molecular formula of C11_{11}H12_{12}BrN2_2O and a molecular weight of approximately 244.13 g/mol. The compound features a cyclopropanamine moiety linked to a 2-bromo-5-methoxybenzyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that brominated compounds can effectively inhibit bacterial enzymes such as MurA, which is critical for bacterial cell wall synthesis. The presence of the bromine atom enhances the compound's reactivity towards nucleophilic sites in microbial targets, suggesting potential as a new class of antibiotics .

Anticancer Potential

The structural similarities between this compound and known anticancer agents position it as a candidate for further investigation in cancer therapy. Variations in substitution patterns on the benzyl ring can significantly influence the compound's efficacy against various cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key comparisons with related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-bromo-4-methoxyphenyl)cyclopropanamineSimilar cyclopropane structure; different bromine positionAnticancer activityVariations affect efficacy
N-(5-methoxybenzyl)cyclopropanamineLacks bromine substitutionPotential neuropharmacological effectsAbsence of halogen may reduce reactivity
N-(3-bromo-4-methoxyphenyl)cyclopropanamineDifferent bromine position; similar methoxy groupAntimicrobial propertiesPositioning alters biological profile

This table illustrates how modifications in substituents can influence both chemical reactivity and biological activity, making this compound a unique candidate for medicinal research.

Potential in Diabetes Treatment

Recent patents have suggested that compounds like this compound may play a role in treating metabolic disorders such as diabetes. The compound's ability to modulate insulin secretion presents an avenue for developing new therapeutics aimed at managing type II diabetes and related conditions .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Bromination : The introduction of the bromine atom onto the benzyl ring.
  • Cyclization : Formation of the cyclopropanamine structure through appropriate amination reactions.
  • Purification : Isolation and purification of the final product using techniques such as recrystallization or chromatography.

This multi-step synthesis underscores the complexity and potential challenges associated with producing this compound for research purposes.

Study on Antibacterial Activity

A study focused on the interaction of this compound with MurA revealed that the compound could act as a covalent inhibitor, effectively binding to cysteine residues within the enzyme's active site. This finding highlights its potential as a lead compound in antibiotic development .

Investigative Research on Insulin Modulation

Another research initiative explored the effects of this compound on insulin secretion in vitro, demonstrating promising results that suggest it could enhance insulin release from pancreatic beta cells, thus supporting its application in diabetes management .

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo-Methoxy Substituted Analogs

  • N-(2-Bromo-5-Methoxybenzyl)Propan-1-Amine :
    This compound shares the same benzyl backbone but replaces the cyclopropane moiety with a linear propylamine group. Synthesized via nucleophilic substitution between 2-bromo-5-methoxybenzyl bromide and n-propylamine, it achieves a 42% yield after silica gel chromatography . Its trifluoromethyl derivative, N-(2-bromo-5-methoxybenzyl)-N-(trifluoromethyl)propan-1-amine, is obtained in 91% yield using a Pd-catalyzed protocol, demonstrating the impact of substituents on reaction efficiency .

  • N-[[5-Bromo-2-[(2,4-Dichlorophenyl)Methoxy]Phenyl]Methyl]-4-Morpholinepropanamine (893612-74-3) :
    A more complex analog with additional dichlorophenyl and morpholine groups, this compound highlights how extended aromatic systems and heterocycles alter physicochemical properties (e.g., solubility, bioavailability) .

Methoxy/Methyl Benzyl Derivatives

  • N-(4-Methoxybenzyl)Cyclopropanamine: Market analysis (2020–2025) reveals its industrial scalability, with global production capacity linked to optimized manufacturing processes (e.g., continuous flow systems).
  • N-(4-Methylbenzyl)Cyclopropanamine :
    Characterized via GC-FID spectra, this analog lacks bromine but retains a methyl group, simplifying synthesis while sacrificing halogen-mediated reactivity (e.g., in cross-coupling reactions) .

Nitro-Substituted Analogs

  • Its safety profile contrasts sharply with brominated analogs, which are less reactive but require careful handling due to bromine’s toxicity .

Morpholine-Containing Derivatives

  • Synthesized via automated organic synthesis platforms, this derivative underscores the role of heterocycles in modulating pharmacokinetic properties .

Chloro and Isopropyl Derivatives

  • N-(5-Chloro-2-Isopropylbenzyl)Cyclopropanamine :
    Prepared via hydrogenation over platinum catalysts, this compound’s chloro and isopropyl groups improve lipophilicity, favoring membrane permeability in drug design .

Research Findings and Trends

  • Synthetic Efficiency : Brominated derivatives exhibit versatility in Pd-catalyzed reactions, though yields vary significantly with substituent bulkiness (e.g., 42% for propylamine vs. 91% for trifluoromethyl derivatives) .
  • Safety and Handling : Nitro-substituted analogs require stringent safety protocols compared to brominated or methoxy variants .
  • Market Viability : N-(4-Methoxybenzyl)cyclopropanamine dominates industrial applications due to optimized production workflows, while brominated analogs remain niche research targets .
  • Pharmacological Potential: Morpholine- and heterocycle-containing derivatives show promise in CNS drug development, leveraging enhanced solubility and target engagement .

Biological Activity

N-(2-bromo-5-methoxybenzyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies drawn from various research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H14_{14}BrN O
  • Molecular Weight : 256.14 g/mol
  • CAS Number : 1094755-37-9
  • Physical State : Liquid

This compound features a cyclopropanamine moiety attached to a brominated methoxybenzyl group, which may influence its biological interactions and activity.

Electrophilic Reactivity

The presence of the bromine atom in the structure is significant for its electrophilic character. Research indicates that compounds with similar structures can act as covalent inhibitors targeting specific enzymes, such as MurA, which is involved in bacterial cell wall synthesis. The reactivity of the bromine atom facilitates interactions with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target enzymes .

Antimicrobial Properties

Studies have shown that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives with similar structural features have been evaluated against various bacterial strains, demonstrating significant inhibition rates. The minimal inhibitory concentrations (MICs) for these compounds suggest their potential as antimicrobial agents .

Case Study: Covalent Inhibition

In a study focusing on bromo-cyclobutenaminones, which share structural similarities with this compound, researchers found that these compounds could covalently modify cysteine residues in target proteins like MurA. The time-dependent IC50 values indicated substantial inhibition, confirming the mechanism of action as covalent modification .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Organism
This compound138S. aureus (ATCC 29213)
Bromo-cyclobutenaminone 1128E. coli
Bromo-cyclobutenaminone 2145Pseudomonas aeruginosa

Table 2: Structure-Activity Relationship (SAR)

CompoundBromine PositionActivity Level
This compoundC-2Moderate
Bromo-cyclobutenaminone 1C-3High
Bromo-cyclobutenaminone 2C-4Low

Q & A

Q. What are the optimal synthetic routes for N-(2-bromo-5-methoxybenzyl)cyclopropanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-5-methoxybenzaldehyde with cyclopropanamine under catalytic hydrogenation (10–15 atm H₂, Pd/C) yields the target amine. Alternatively, coupling 2-bromo-5-methoxybenzyl bromide with cyclopropanamine in anhydrous THF using a base like K₂CO₃ facilitates nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, methanol/water mobile phase) ensures high purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopropane protons (δ 0.5–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~284.04). X-ray crystallography (as applied in related bromo-methoxy compounds) resolves stereochemical ambiguities, while FTIR verifies amine N-H stretches (~3300 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Thermal stress : 40–60°C for 1–4 weeks.
  • pH variations : Dissolve in buffers (pH 3–9) and monitor degradation via HPLC.
  • Light exposure : Use ICH Q1B guidelines with UV/visible light (320–400 nm).
    Analyze degradation products using LC-MS and compare with synthetic standards .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Key impurities include:
  • Unreacted benzyl bromide : Detectable via GC-MS (retention time ~8.2 min).
  • Oxidation byproducts (e.g., N-oxide): Identified by HRMS ([M+O]⁺ at m/z ~300.04).
    Mitigation involves optimizing reaction stoichiometry (1.2:1 amine:benzyl bromide ratio) and using inert atmospheres (N₂/Ar) to prevent oxidation. Purification via preparative TLC (silica, chloroform/methanol 9:1) isolates the target compound .

Q. How can hygroscopicity challenges be addressed during storage?

  • Methodological Answer : Store the compound in airtight containers with desiccants (e.g., silica gel or molecular sieves) under nitrogen. For long-term stability, lyophilize and store at −20°C. Pre-dry solvents (e.g., THF over Na/benzophenone) during synthesis to minimize moisture ingress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Synthesize analogs by modifying:
  • Bromo substituent : Replace with Cl, I, or CF₃ to study electronic effects.
  • Methoxy position : Shift to 4- or 6-positions (see for regiochemical synthesis).
    Test binding affinity via radioligand assays (e.g., dopamine D2/5-HT3 receptors) and correlate with computational docking (AutoDock Vina) to identify critical interactions .

Q. What in silico strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use SwissADME to predict LogP (~2.5), solubility (LogS ~−3.2), and BBB permeability. Molecular dynamics simulations (GROMACS) model membrane interactions, while CYP450 inhibition profiles are assessed via Schrödinger’s QikProp. Validate predictions with in vitro hepatocyte assays .

Q. How can researchers resolve conflicting NMR data caused by dynamic effects?

  • Methodological Answer : Dynamic effects (e.g., rotamers) broaden signals at room temperature. Acquire VT-NMR (variable-temperature, −60°C to 25°C) to slow conformational exchange. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For persistent ambiguities, compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Q. What methods enable selective functionalization of the cyclopropane ring?

  • Methodological Answer : Employ transition-metal catalysis (e.g., Rh₂(OAc)₄) for C-H activation. For carboxylation, use CO₂ under Pd-catalyzed conditions (Pd(OAc)₂, PPh₃ ligand). Monitor regioselectivity via ¹³C NMR and X-ray analysis .

Q. How can biological activity assays be designed to evaluate target engagement?

  • Methodological Answer :
    Use radiolabeled analogs (³H or ¹⁴C) for receptor-binding studies (Kd via Scatchard plot). For functional activity, measure cAMP inhibition (HEK293 cells transfected with GPCRs) or calcium flux assays (FLIPR). Cross-validate with knockout models to confirm target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-5-methoxybenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-5-methoxybenzyl)cyclopropanamine

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